molecular formula C13H19NS B1425374 {1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine CAS No. 1344302-93-7

{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine

Cat. No. B1425374
CAS RN: 1344302-93-7
M. Wt: 221.36 g/mol
InChI Key: OAGFJRVFXBTZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine” is C₁₃H₁₉NS . The specific molecular structure is not provided in the search results.

Scientific Research Applications

Synthesis of Lesinurad Sodium

This compound plays a crucial role in the synthesis of Lesinurad Sodium, a medication used to treat gout . It serves as a key intermediate in the synthesis process, contributing to the optimization of the production method .

Crystallography

The compound has been used in crystallography studies, providing insights into its molecular structure . These studies can help researchers better understand its properties and potential applications.

Biopharma Production

In the biopharma industry, “{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine” can be used in the production of pharmaceuticals . Its unique properties can contribute to the development of effective and safe drugs.

Analytical Chemistry

This compound can be used in analytical chemistry, particularly in chromatography and mass spectrometry . It can serve as a reference compound or a reagent in various analytical methods.

Safety and Controlled Environment Research

In safety and controlled environment research, “{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine” can be used to study the effects of various substances in a controlled environment . This can contribute to the development of safer and more efficient chemical processes.

Safety and Hazards

“{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine” is classified as an irritant . Proper safety measures should be taken when handling this compound to avoid direct contact.

properties

IUPAC Name

1-cyclopropyl-N-methyl-2-(4-methylphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-10-3-7-12(8-4-10)15-9-13(14-2)11-5-6-11/h3-4,7-8,11,13-14H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGFJRVFXBTZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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